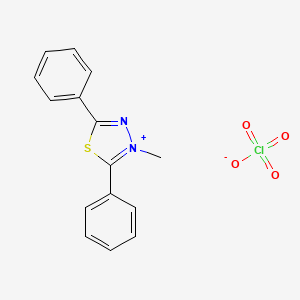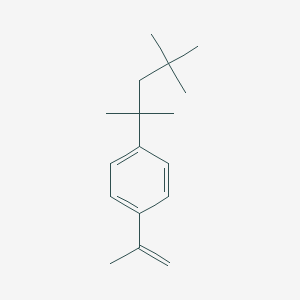
1-(Prop-1-en-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Prop-1-en-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a prop-1-en-2-yl group and a 2,4,4-trimethylpentan-2-yl group. These substituents can significantly influence the chemical properties and reactivity of the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-1-en-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene can be achieved through various organic reactions. One common method involves the alkylation of benzene with the appropriate alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include:
Temperature: 0-50°C
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform
Catalyst: Aluminum chloride (AlCl3)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity.
化学反应分析
Types of Reactions
1-(Prop-1-en-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the alkene group to an alkane.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C
Substitution: HNO3 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Nitrobenzene derivatives, sulfonic acids, bromobenzene derivatives
科学研究应用
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Prop-1-en-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene depends on its interactions with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways involved can vary based on the context of its application.
相似化合物的比较
Similar Compounds
- 1-(Prop-1-en-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene
- This compound
- This compound
Uniqueness
This compound is unique due to its specific substituents on the benzene ring, which can influence its chemical reactivity and potential applications. The presence of both a prop-1-en-2-yl group and a 2,4,4-trimethylpentan-2-yl group distinguishes it from other similar compounds.
属性
CAS 编号 |
90128-69-1 |
|---|---|
分子式 |
C17H26 |
分子量 |
230.4 g/mol |
IUPAC 名称 |
1-prop-1-en-2-yl-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C17H26/c1-13(2)14-8-10-15(11-9-14)17(6,7)12-16(3,4)5/h8-11H,1,12H2,2-7H3 |
InChI 键 |
IHWBKBVKFIWRBE-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C1=CC=C(C=C1)C(C)(C)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[(2-Ethylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14370958.png)
![2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14370972.png)

![3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N'-sulfamoylpropanimidamide](/img/structure/B14370990.png)
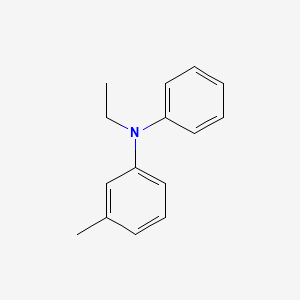



![Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate](/img/structure/B14371016.png)
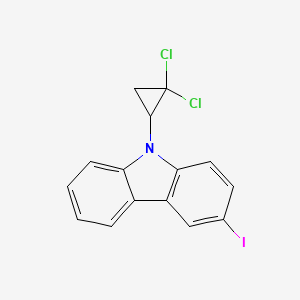
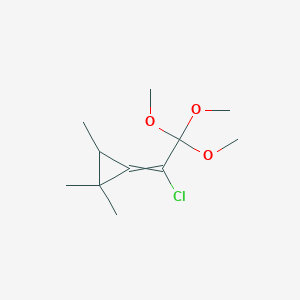
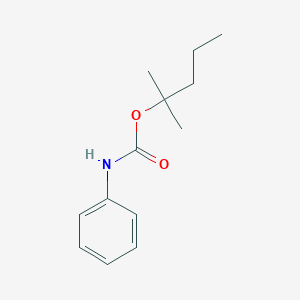
![1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea](/img/structure/B14371034.png)
